3-(Pyrrolidin-1-ylmethyl)-1,4-thiazepane
Description
Properties
CAS No. |
1350988-98-5 |
|---|---|
Molecular Formula |
C10H20N2S |
Molecular Weight |
200.35 g/mol |
IUPAC Name |
3-(pyrrolidin-1-ylmethyl)-1,4-thiazepane |
InChI |
InChI=1S/C10H20N2S/c1-2-6-12(5-1)8-10-9-13-7-3-4-11-10/h10-11H,1-9H2 |
InChI Key |
MVRQYXDJZGVVRQ-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)CC2CSCCCN2 |
Canonical SMILES |
C1CCN(C1)CC2CSCCCN2 |
Origin of Product |
United States |
Scientific Research Applications
The synthesis of 3-(Pyrrolidin-1-ylmethyl)-1,4-thiazepane can involve several organic reactions. Common synthetic routes may include:
- Multicomponent Reactions (MCRs) : These reactions allow for the rapid assembly of complex molecules, potentially leading to the synthesis of this compound.
- Functional Group Modifications : The reactivity of the thiazepane ring can be exploited to introduce various substituents that may enhance biological activity.
Case Studies and Research Findings
Although direct studies on this compound are scarce, related compounds have been documented in literature:
- Anticonvulsant Studies : Research has shown that thiazepane derivatives exhibit significant anticonvulsant activity in animal models. For example, compounds structurally similar to this compound have demonstrated protective effects against seizures induced by chemical agents .
- Antimicrobial Activity : A review of heterocyclic compounds highlighted that many thiazole and thiazepane derivatives possess notable antimicrobial properties . This suggests that this compound could be explored for similar applications.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis compare 3-(Pyrrolidin-1-ylmethyl)-1,4-thiazepane with analogs sharing the 1,4-thiazepane core or related heterocyclic frameworks.
Table 1: Structural and Functional Comparison
Structural and Functional Analysis
Core Heterocycle
- 1,4-Thiazepane vs.
- 1,4-Thiazepane vs. 1,3-Oxazepine : Oxygen in 1,3-oxazepine () reduces ring strain compared to sulfur-containing analogs but may decrease metabolic stability .
Substituent Effects
- Pyrrolidinylmethyl Group : The tertiary amine in this compound enhances solubility and basicity, favoring interactions with acidic protein pockets (e.g., bromodomains) . However, its discontinuation suggests challenges in synthesis or pharmacokinetics .
- Aromatic Substituents : Compounds like 3-(2-methoxyphenyl)-1,4-thiazepane () and 4-(benzodioxole-5-carbonyl)-1,4-thiazepane () introduce planar, π-rich moieties, which may improve target binding via hydrophobic/π-π interactions but reduce solubility without salt forms .
Preparation Methods
General Synthetic Strategy
The synthesis of 3-(Pyrrolidin-1-ylmethyl)-1,4-thiazepane typically follows a multi-step approach:
- Step 1: Preparation of suitable acyclic precursors containing both sulfur and nitrogen functionalities.
- Step 2: Cyclization to form the seven-membered 1,4-thiazepane ring.
- Step 3: Introduction or retention of the pyrrolidin-1-ylmethyl substituent at the 3-position.
The key challenge is efficient ring closure to form the thiazepane ring without side reactions and with good yield.
Cyclization Methods for 1,4-Thiazepane Ring Formation
Microwave-Assisted Cyclization of Thioamido Alcohols
A highly efficient method involves microwave-assisted ring closure of thioamido alcohol precursors promoted by trimethylsilyl polyphosphate esters (PPSE) under solvent-free conditions. This method was demonstrated for related 1,3-thiazepines and can be adapted for 1,4-thiazepanes.
-
- Precursors such as 4-thioamidobutanols are prepared from 4-aminobutanol derivatives.
- Cyclization is performed by heating with PPSE at 90 °C under microwave irradiation for a few minutes.
- The reaction likely proceeds via an intramolecular nucleophilic substitution (S_N2-type displacement) of an activated hydroxyl group by sulfur.
-
- Yields range from 60% to 75% for related thiazepine systems.
- The reaction is metal-free, catalyst-free, and rapid (minutes).
- The method tolerates various substituents, including alkyl and aryl groups.
| Parameter | Condition | Result |
|---|---|---|
| Temperature | 90 °C | Optimal for cyclization |
| Time | 1–8 minutes (microwave) | Rapid reaction |
| Reagent | PPSE (trimethylsilyl polyphosphate ester) | Effective dehydrating agent |
| Solvent | Solvent-free | Green chemistry advantage |
| Yield | 61–73% | Good to excellent |
This method is adaptable for the synthesis of 1,4-thiazepanes by choosing appropriate precursors.
One-Pot Conjugate Addition and Acylation
Another approach involves a one-pot synthesis combining conjugate addition of thiol-containing amines and intramolecular acylation to form the thiazepane ring:
-
- A thiol-amine such as cysteamine or its derivatives reacts with an α,β-unsaturated carbonyl compound (e.g., acrylic acid derivatives).
- The conjugate addition is followed by intramolecular cyclization to form the thiazepane ring.
- Subsequent reduction steps can convert thiazepanones to thiazepanes.
-
- One-pot, operationally simple.
- Allows introduction of diverse substituents.
- Improved yields and diastereoselectivity compared to stepwise methods.
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Conjugate addition | Cysteamine derivatives, acrylic acids | Forms thiazepanone intermediate |
| Intramolecular acylation | Acid catalysis or heating | Ring closure step |
| Reduction | NaBH4/I2 or borane dimethylsulfide | Converts thiazepanone to thiazepane |
| Yield | Moderate to high | Dependent on substrate |
This method has been shown to improve synthesis time and scope for 1,4-thiazepanes and is applicable to derivatives like this compound.
Representative Synthetic Route Summary
Research Findings and Optimization Notes
- Catalysts and reagents: PPSE is preferred for cyclization due to its efficiency and mild conditions.
- Microwave irradiation: Significantly reduces reaction times compared to conventional heating.
- Solvent-free conditions: Enhance reaction rates and reduce environmental impact.
- Yields: Optimization of base (e.g., triethylamine, DMAP) in precursor synthesis improves overall yield.
- Side reactions: Mitsunobu conditions may lead to pyrrolidine derivatives rather than desired thiazepines, indicating the need for careful reagent choice.
- Reduction steps: Sodium borohydride/iodine or borane dimethylsulfide effectively reduce thiazepanones to thiazepanes.
Summary Table of Key Preparation Methods
| Method | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|
| Microwave-assisted cyclization | PPSE, 90 °C, solvent-free, microwave | Fast, high yield, metal-free | Requires precursor preparation |
| One-pot conjugate addition/acylation | Cysteamine derivatives, acrylic acids, acid catalysis | Operationally simple, diverse scope | Moderate diastereoselectivity |
| Nucleophilic substitution | Halogenated thiazepane + pyrrolidine | Direct introduction of substituent | May require multiple steps |
Q & A
Basic Question: What are the standard synthetic routes for 3-(Pyrrolidin-1-ylmethyl)-1,4-thiazepane, and how can purity be optimized?
Methodological Answer:
The synthesis typically involves multi-step reactions, starting with the formation of the 1,4-thiazepane core followed by functionalization at the 3-position. Key steps include:
- Nucleophilic substitution to introduce the pyrrolidine moiety.
- Ring-closing strategies (e.g., thioether formation via sulfur insertion).
- Purification using column chromatography or recrystallization to achieve >95% purity.
Optimization requires monitoring reaction intermediates via TLC or HPLC and adjusting stoichiometry of reagents (e.g., excess pyrrolidine to drive substitution). Control of temperature (e.g., 40–60°C for ring closure) and inert atmospheres minimizes side reactions .
Advanced Question: How can computational methods predict the stereoelectronic properties of this compound?
Methodological Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) can model:
- Conformational flexibility of the thiazepane ring and pyrrolidine substituent.
- Electrostatic potential maps to identify nucleophilic/electrophilic regions.
- Frontier Molecular Orbital (FMO) analysis to predict reactivity in cross-coupling or oxidation reactions.
Software like Gaussian or ORCA, combined with molecular docking (AutoDock Vina), can correlate electronic properties with biological target interactions .
Basic Question: What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : H and C NMR to confirm regiochemistry (e.g., thiazepane ring protons at δ 3.1–3.5 ppm, pyrrolidine CH at δ 2.5–2.8 ppm).
- Mass Spectrometry (HRMS) : Exact mass determination (e.g., ESI+ for molecular ion [M+H]).
- IR Spectroscopy : Stretching vibrations for C-S (650–750 cm) and tertiary amine N-H (3300–3500 cm) .
Advanced Question: How can structure-activity relationship (SAR) studies resolve contradictions in reported biological activity data?
Methodological Answer:
- Systematic substituent variation : Modify the pyrrolidine moiety (e.g., replace with piperidine) or thiazepane ring size.
- In vitro assays : Compare binding affinity (e.g., IC values) across analogs using standardized protocols (e.g., radioligand displacement for receptor targets).
- Statistical analysis : Apply multivariate regression to identify structural descriptors (e.g., logP, polar surface area) correlating with activity discrepancies .
Basic Question: What safety protocols are essential when handling this compound in the lab?
Methodological Answer:
- Personal Protective Equipment (PPE) : Gloves (nitrile), lab coat, and goggles.
- Ventilation : Use fume hoods during synthesis due to volatile solvents (e.g., DCM, THF).
- Waste disposal : Neutralize acidic/basic byproducts before disposal.
- Emergency procedures : Immediate rinsing for skin/eye contact and documentation of Material Safety Data Sheets (MSDS) .
Advanced Question: How to design in vivo studies to assess neuropharmacological potential while minimizing toxicity?
Methodological Answer:
- Dose-ranging studies : Start with 1/10th of the predicted effective dose (based on in vitro IC) in rodent models.
- Behavioral assays : Use Morris water maze for cognitive effects or rotarod tests for motor function.
- Toxicokinetics : Monitor plasma half-life, brain penetration (BBB permeability via LC-MS/MS), and histopathology of liver/kidney post-mortem .
Basic Question: What are the key physicochemical properties influencing solubility and formulation?
Methodological Answer:
- logP : Calculate via HPLC (C18 column) to estimate lipophilicity (target logP ~2–3 for blood-brain barrier penetration).
- pH-solubility profile : Use shake-flask method across pH 1–10.
- Salt formation : Screen with counterions (e.g., HCl, citrate) to enhance aqueous solubility for intravenous administration .
Advanced Question: How can reaction mechanisms for unexpected byproducts be elucidated?
Methodological Answer:
- Isolation and characterization : Use preparative HPLC to isolate byproducts, followed by H NMR and HRMS.
- Kinetic studies : Vary reaction time/temperature to track intermediate formation (e.g., via in situ FTIR).
- Computational modeling : Simulate transition states to identify competing pathways (e.g., SN1 vs. SN2 in substitution reactions) .
Basic Question: What quality control assays ensure batch-to-batch consistency?
Methodological Answer:
- HPLC-DAD : Purity assessment (>98% by area normalization).
- Elemental analysis : Confirm C, H, N, S content within ±0.4% of theoretical values.
- Thermogravimetric analysis (TGA) : Monitor decomposition temperature for stability .
Advanced Question: How to validate molecular targets using CRISPR/Cas9 knockout models?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
